molecular formula C21H18ClN5O3S B2852864 N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105241-05-1

N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2852864
M. Wt: 455.92
InChI Key: DJEPKBNTMBRLNC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S and its molecular weight is 455.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antinociceptive and Anti-inflammatory Properties

A significant application area for compounds related to the one involves the synthesis and evaluation of their antinociceptive and anti-inflammatory properties. For instance, derivatives of thiazolopyrimidine, which share a structural resemblance with the specified compound, have been synthesized and tested for their potential antinociceptive and anti-inflammatory activities. These studies have found that certain derivatives exhibit significant activities, suggesting potential applications in pain management and inflammation control (Selvam et al., 2012).

Heterocyclic Chemistry and Drug Discovery

Another area of application is the exploration of heterocyclic compounds in drug discovery. The structure of the specified compound indicates its relevance in the study of heterocyclic chemistry, particularly in the development of new pharmaceuticals. Research in this field often focuses on synthesizing new compounds with potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease processes. This includes studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors and their potential in cancer therapy (Stec et al., 2011).

Antioxidative Activity

Compounds with structural features similar to the one specified also demonstrate significant antioxidative activities. This is particularly relevant in the context of heterocyclic compounds derived from the Maillard reaction, which have been evaluated for their antioxidant capabilities. Such studies provide insights into the potential applications of these compounds in mitigating oxidative stress, which is implicated in various chronic diseases and aging processes (Yanagimoto et al., 2002).

Synthesis and Biological Activity

The synthesis and evaluation of the biological activities of novel thiazolo[4,5-d]pyridazinones and their derivatives represent another application area. These studies focus on creating compounds with potential analgesic and anti-inflammatory properties, expanding the repertoire of molecules available for further pharmacological evaluation (Demchenko et al., 2015).

Insecticidal Activity

Moreover, some derivatives related to the compound have been synthesized and assessed for their insecticidal activities against agricultural pests. This line of research offers potential applications in developing new, more effective, and safer pesticides (Fadda et al., 2017).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c22-13-5-3-6-14(11-13)23-16(28)12-27-20(29)18-19(17(25-27)15-7-4-10-30-15)31-21(24-18)26-8-1-2-9-26/h3-7,10-11H,1-2,8-9,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEPKBNTMBRLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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